N-methyl-N-(4-methylbenzyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUDWFJICPXCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl N 4 Methylbenzyl Glycine and Its Structural Analogs
Chemical Synthesis Approaches
Alkylation Strategies for N-Substitution
A common and traditional method for synthesizing N-alkylated α-amino acids involves the nucleophilic substitution reaction with alkyl halides. mdpi.com In the context of N-methyl-N-(4-methylbenzyl)glycine, this can be achieved by the alkylation of N-methylglycine (sarcosine) with 4-methylbenzyl halide. This reaction proceeds via an SN2 mechanism, where the secondary amine of sarcosine (B1681465) attacks the benzylic carbon of the 4-methylbenzyl halide, displacing the halide and forming the desired tertiary amine.
Another approach involves the stepwise alkylation of glycine (B1666218). First, glycine can be reacted with a suitable benzylating agent, followed by methylation of the resulting N-benzylglycine. The choice of reagents and reaction conditions is crucial to control the degree of alkylation and minimize the formation of quaternary ammonium (B1175870) salts.
Table 1: Alkylation Strategies for N-Substituted Glycines
| Starting Material | Reagent | Product | Key Considerations |
|---|---|---|---|
| N-methylglycine (Sarcosine) | 4-methylbenzyl chloride | This compound | Control of reaction conditions to avoid over-alkylation. |
Reductive Amination Protocols in Glycine Derivatization
Reductive amination is a versatile and widely used method for the synthesis of N-substituted glycines. mdpi.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.
For the synthesis of this compound, one possible route is the reductive amination of glyoxylic acid with N-methyl-4-methylbenzylamine. The reaction begins with the formation of an iminium ion from the condensation of the amine and glyoxylic acid. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final product. google.commdma.ch This method is advantageous due to its efficiency and the commercial availability of the starting materials. A patent describes the reductive amination of glyoxylic acid to glycine using various solvent systems and a rhodium on carbon catalyst. google.com
Table 2: Reductive Amination for N-Substituted Glycine Synthesis
| Carbonyl Compound | Amine | Reducing Agent | Product |
|---|---|---|---|
| Glyoxylic acid | N-methyl-4-methylbenzylamine | Sodium cyanoborohydride | This compound |
Condensation Reactions for N-Substituted Glycine Scaffold Construction
Multicomponent reactions, such as the Ugi and Passerini reactions, provide efficient pathways for the construction of N-substituted glycine scaffolds. nih.govnih.gov The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.net To synthesize a derivative of this compound, one could potentially use 4-methylbenzaldehyde, methylamine, a suitable carboxylic acid, and an isocyanide. Subsequent hydrolysis of the resulting amide would yield the desired N-substituted glycine.
The Passerini three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org While not directly yielding an N-substituted glycine, modifications of this reaction can be employed to generate precursors that can be converted to the target compound. These multicomponent reactions are highly valued for their atom economy and the ability to generate diverse molecular scaffolds in a single step.
Stereoselective Synthesis and Chiral Control in the Preparation of this compound
While this compound itself is achiral, the principles of stereoselective synthesis are crucial when preparing its chiral analogs, where the α-carbon of the glycine backbone is substituted. Asymmetric synthesis methods aim to control the stereochemistry of the newly formed chiral center.
One common strategy involves the use of chiral auxiliaries. For instance, a chiral amine can be used in a reductive amination reaction to induce stereoselectivity. Alternatively, chiral catalysts can be employed to facilitate enantioselective transformations. For example, biocatalytic approaches using enzymes that catalyze asymmetric reductive amination are gaining prominence. researchgate.net Dynamic kinetic resolution, a process that combines in situ racemization of the starting material with a stereoselective reaction, can also be used to obtain a single enantiomer of a chiral N-substituted glycine in high yield. researchgate.net
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) as related scaffolds
N-substituted glycine oligomers, also known as α-peptoids, are a class of peptide mimics with significant potential in drug discovery and materials science. nih.govnih.gov Their synthesis is most efficiently carried out using solid-phase synthesis (SPS) techniques, a methodology first reported by Zuckermann et al. in 1992. nih.govpsu.edu
The most common approach for peptoid synthesis is the "sub-monomer" method. genscript.comescholarship.org This process involves a two-step cycle for each monomer addition. First, an acylation step is performed, typically using a haloacetic acid like bromoacetic acid, which is activated by a coupling agent such as diisopropylcarbodiimide (DIC). mdpi.com This acylates the free amine of the growing chain attached to a solid support. The second step is a nucleophilic displacement (amination) where a primary amine, in this case, N-methyl-4-methylbenzylamine, displaces the bromide to form the N-substituted glycine residue. mdpi.com This cycle is repeated to build the desired peptoid sequence.
Table 3: Key Steps in Solid-Phase Peptoid Synthesis (Sub-monomer Method)
| Step | Reagents | Purpose |
|---|---|---|
| 1. Acylation | Bromoacetic acid, Diisopropylcarbodiimide (DIC) | Adds a bromoacetyl group to the N-terminus of the growing chain. |
A variety of solid supports can be used, with polystyrene resins being a common choice. nih.gov The choice of linker, which connects the peptoid to the resin, is also critical as it determines the conditions required for cleavage of the final product from the support.
Biocatalytic and Fermentative Production of N-Alkylated Glycine Derivatives
Biocatalytic and fermentative methods offer greener and more sustainable alternatives to traditional chemical synthesis for producing N-alkylated amino acids. manchester.ac.uk These approaches utilize enzymes or whole microorganisms to carry out specific chemical transformations.
Enzymatic synthesis can be achieved through several strategies. One approach is the use of N-methyltransferases, which catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to an amino acid. nih.govdrugbank.com For example, glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine to form sarcosine (N-methylglycine). wikipedia.orgresearchgate.net While this produces the precursor to this compound, further enzymatic or chemical steps would be required for the benzylation.
Another biocatalytic strategy is reductive amination, where enzymes like imine reductases (IREDs) or amino acid dehydrogenases catalyze the conversion of a keto acid to an amino acid. nih.gov This can be applied to the synthesis of N-substituted glycines.
Fermentative production involves the use of metabolically engineered microorganisms to produce the desired compound from simple carbon sources like glucose. ajinomoto.com By introducing and optimizing specific metabolic pathways, bacteria such as Corynebacterium glutamicum and Escherichia coli can be engineered to overproduce specific amino acids and their derivatives. csjmu.ac.in While direct fermentative production of this compound has not been extensively reported, the production of precursor amino acids through fermentation is a well-established industrial process. ajinomoto.comnih.gov
Table 4: Biocatalytic and Fermentative Approaches
| Method | Key Biocatalyst/Organism | Principle | Potential Application |
|---|---|---|---|
| Enzymatic N-methylation | Glycine N-methyltransferase (GNMT) | Transfer of a methyl group to glycine. | Production of N-methylglycine (sarcosine). |
| Enzymatic Reductive Amination | Imine Reductases (IREDs) | Asymmetric synthesis of amines from imines. | Chiral synthesis of N-substituted glycine analogs. |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallographic Analysis of N-methyl-N-(4-methylbenzyl)glycine and Related Structures
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. However, the crystal structures of closely related N-aroyl and N-sulfonyl glycine (B1666218) derivatives, as well as other molecules containing the 4-methylbenzyl moiety, provide valuable insights into the likely solid-state conformation and packing of the target molecule.
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Luminescence Studies)
Spectroscopic methods are fundamental in elucidating the structure of this compound in various states.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong carbonyl (C=O) stretching band from the carboxylic acid would be anticipated around 1700-1730 cm⁻¹. C-N stretching vibrations would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Luminescence Studies: The potential for luminescence in this compound would primarily be associated with the 4-methylbenzyl chromophore. The substitution on the amino group can influence the fluorescence properties. For instance, the fluorescence of other N-methylated aromatic compounds has been studied to understand the effect of the methyl group on the electronic transitions of the aromatic ring nih.gov. It is plausible that this compound could exhibit fluorescence upon excitation at an appropriate wavelength, although environmental factors such as solvent polarity would likely play a significant role.
Investigations into Molecular Conformation and Intramolecular Interactions
The conformational landscape of this compound is determined by the rotational freedom around several single bonds. Theoretical modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations. Studies on similar molecules, like N-acetyl-N'-methylamide derivatives of dibenzylglycine, have shown that the conformational preferences are a balance between backbone-backbone hydrogen bonds and backbone-side chain interactions, including N-H···π interactions.
For this compound, key intramolecular interactions would likely involve the lone pair of the nitrogen atom, the π-system of the benzyl (B1604629) ring, and the carboxylic acid group. The relative orientation of the 4-methylbenzyl group with respect to the rest of the molecule will be a defining conformational feature, influenced by steric repulsion and potential weak intramolecular hydrogen bonds.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions. The most significant of these would be hydrogen bonds involving the carboxylic acid group. Carboxylic acids commonly form dimeric structures through strong O-H···O hydrogen bonds between two molecules.
Computational Chemistry and Molecular Modeling Studies of N Methyl N 4 Methylbenzyl Glycine
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.
For N-methyl-N-(4-methylbenzyl)glycine, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Following optimization, various electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and intermolecular interactions.
For instance, the distribution of electron density can be analyzed through Mulliken atomic charge calculations. In a molecule like this compound, we would expect the oxygen atoms of the carboxyl group and the nitrogen atom to carry partial negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the methyl and benzyl (B1604629) groups would likely exhibit partial positive charges. Computational studies on the related compound N-methylglycine (sarcosine) have confirmed these general charge distributions. aip.orgresearchgate.net
Illustrative Data Table: Calculated Atomic Charges of this compound
| Atom | Element | Illustrative Mulliken Charge (a.u.) |
| O1 (carbonyl) | Oxygen | -0.58 |
| O2 (hydroxyl) | Oxygen | -0.65 |
| N | Nitrogen | -0.45 |
| C (carbonyl) | Carbon | +0.75 |
| C (alpha) | Carbon | +0.05 |
| C (N-methyl) | Carbon | +0.15 |
| C (benzyl CH2) | Carbon | +0.10 |
| C (aromatic) | Carbon | Variable (-0.1 to +0.1) |
Note: This data is illustrative and based on general principles and findings for analogous molecules. The exact values would depend on the specific DFT functional, basis set, and conformational state.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to attack by electrophiles, while the LUMO, acting as an electron acceptor, is open to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the p-orbitals of the aromatic ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO would likely be distributed over the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group.
Analysis of the HOMO-LUMO gap can provide valuable information on the molecule's electronic properties and its potential applications, for instance, in the development of nonlinear optical materials where a small gap can be desirable. aip.org
Illustrative Data Table: Frontier Orbital Properties of this compound
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 5.30 |
Note: These values are hypothetical, generated for illustrative purposes based on typical ranges for similar organic molecules. The energy gap indicates that the molecule is expected to be chemically stable under normal conditions.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and electrostatic potential of a molecule. It is plotted on the molecule's surface and uses a color scale to represent different potential values. Red regions indicate a negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are prone to electrophilic attack. Blue regions denote a positive electrostatic potential, found in electron-poor areas (e.g., acidic hydrogen atoms), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero potential.
For this compound, an MEP map would visually confirm the information derived from Mulliken charges. The most negative potential (red) would be concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylate group, highlighting their role as hydrogen bond acceptors. aip.org The area around the acidic proton of the carboxyl group and potentially the hydrogens on the alpha-carbon and N-methyl group would show a positive potential (blue), indicating their potential to act as hydrogen bond donors or sites for nucleophilic interaction. The aromatic ring would present a region of negative potential above and below the plane of the ring due to its π-electron system. aip.org
This analysis is crucial for predicting how the molecule will interact with other molecules, such as solvent molecules, receptors, or other substrates, as electrostatic interactions are key drivers of molecular recognition.
Molecular Dynamics Simulations for Conformational Sampling
While quantum mechanical methods like DFT are excellent for understanding electronic properties, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations are a powerful alternative for this purpose. MD uses classical mechanics to simulate the motions of atoms and molecules over a period of time, providing a detailed view of conformational changes and intermolecular interactions.
An MD simulation of this compound, typically in a solvent like water, would provide a wealth of information. The simulation would be set up using a force field (e.g., OPLS-AA or CHARMM) that defines the potential energy of the system. f1000research.com The system would be simulated for a duration of nanoseconds to microseconds, allowing the molecule to explore its various possible conformations.
From the simulation trajectory, one can analyze:
Conformational Flexibility: The molecule's flexibility can be assessed by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. This would reveal which parts of the molecule are rigid and which are more flexible. For this compound, significant flexibility would be expected around the single bonds connecting the benzyl group, the nitrogen, and the carboxyl group.
Solvation Structure: The arrangement of water molecules around the solute can be analyzed using radial distribution functions (RDFs). This would show, for example, the strength and geometry of hydrogen bonds between the carboxylate group and surrounding water molecules. nih.gov
Intramolecular Hydrogen Bonding: The simulation could reveal the presence and stability of any intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation.
Illustrative Data Table: Key Parameters for a Molecular Dynamics Simulation
| Parameter | Illustrative Value/Setting |
| Force Field | OPLS-AA |
| Water Model | TIP3P |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: This table outlines a typical setup for an MD simulation. The specific choices would be tailored to the research question.
These simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical environment, providing a bridge between its static electronic structure and its dynamic function.
Structure Activity Relationship Sar and Rational Design Principles
Elucidation of N-Substitution Effects on Biological and Chemical Activities
The substitution pattern on the nitrogen atom of the glycine (B1666218) core is a critical determinant of a molecule's biological and chemical profile. The presence of both a methyl group and a 4-methylbenzyl group in N-methyl-N-(4-methylbenzyl)glycine introduces a combination of steric bulk and electronic features that significantly modulate its properties compared to simpler glycine derivatives.
Research on various N-substituted glycine derivatives has demonstrated that the nature of the substituent profoundly impacts activity. For instance, in the context of anticonvulsant activity, lipophilic N-substituents on glycinamide (B1583983) derivatives have been shown to be crucial for efficacy. Studies on phenyl derivatives of glycinamide revealed that compounds like N'-benzyl glycinamide were active, suggesting that the benzyl (B1604629) moiety can confer favorable pharmacokinetic and pharmacodynamic properties. huji.ac.il The introduction of an N-methyl group, as seen in sarcosine (B1681465) (N-methylglycine), can also have significant biological implications, such as acting as a glycine transporter 1 (GlyT1) inhibitor. chemicalbook.comambeed.comnih.govmedchemexpress.com
Table 1: Illustrative Effects of N-Substitution on the Biological Activity of Glycine Analogs
| N-Substituent(s) | Compound Class | Observed Biological Effect | Reference |
| H | Glycine | Major inhibitory neurotransmitter | huji.ac.il |
| Methyl | Sarcosine (N-methylglycine) | Glycine transporter 1 (GlyT1) inhibitor, NMDA receptor co-agonist | chemicalbook.comambeed.comnih.govmedchemexpress.com |
| Benzyl | N'-benzyl glycinamide | Anticonvulsant activity | huji.ac.il |
| Benzyloxycarbonyl | N-benzyloxycarbonyl glycinamide | Anticonvulsant activity | huji.ac.il |
| Arachidonoyl | N-arachidonyl glycine (NAGly) | Analgesic properties, GlyT2 inhibition | researchgate.netmdpi.com |
This table is for illustrative purposes and is based on findings for various glycine derivatives.
Influence of Aryl Substituents on Steric and Electronic Properties in Glycine Derivatives
The 4-methyl group on the benzyl ring of this compound is an electron-donating group, which can influence the electron density of the aromatic ring and, by extension, the entire molecule. This can affect properties such as pKa and the ability to participate in cation-π interactions. Furthermore, the methyl group adds to the steric bulk of the benzyl moiety. The position of this substituent is also critical; a substituent at the para-position, as in this case, will have different steric implications compared to ortho or meta positions. nih.gov
Studies on other N-aryl and N-benzyl derivatives have highlighted the importance of the substitution pattern on the aromatic ring for biological activity. For example, in a series of N-benzyl phenethylamines, the nature and position of substituents on the N-benzyl group significantly influenced their affinity and functional activity at serotonin (B10506) receptors. nih.gov Similarly, in the design of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated at specific positions. nih.gov These findings underscore the principle that even subtle changes to the aryl substituent can lead to substantial differences in biological outcomes. The electronic effects of aryl groups can also impact the reactivity of the molecule in various chemical transformations. rsc.org
Table 2: Influence of Aryl Substituents on the Properties of N-Aryl/N-Benzyl Glycine Analogs
| Aryl Substituent | Compound Series | Observed Effect | Reference |
| 4-Methyl | N-benzyl phenethylamines | Influences functional activity at 5-HT2A receptors | nih.gov |
| 2-Hydroxy | N-benzyl phenethylamines | Generally showed the highest activity at the 5-HT2A receptor | nih.gov |
| Trifluoromethyl (ortho, para) | Benzothiazole-phenyl analogs | Well-tolerated by sEH and FAAH enzymes | nih.gov |
| Various arenes/heteroarenes | Di(arylethynyl)tetracenes | Affects electronic structures, optical properties, and reactivity | rsc.org |
| Electron-donating/withdrawing groups | 1-aryl-4,5-dimethylimidazolium cations | Strong influence on reductive potential | beilstein-journals.org |
This table provides examples from various compound series to illustrate the general principles of aryl substitution effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, untested analogs, thereby guiding the design of more effective molecules.
For a series of analogs of this compound, a QSAR study would involve systematically modifying the N-substituents and the aryl ring and measuring a specific biological endpoint. A wide range of molecular descriptors, including topological, electronic, and steric parameters, would then be calculated for each analog. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be employed to develop a predictive QSAR model.
Previous QSAR studies on N-aryl derivatives have successfully identified key descriptors for various biological activities. For instance, a study on N-aryl derivatives as cholinesterase inhibitors for Alzheimer's disease found that descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor) were important for describing their bioactivity. mdpi.com Another QSAR study on N-aryl derivatives as butyrylcholinesterase inhibitors also highlighted the utility of various theoretical descriptors in building predictive models. researchgate.net These examples demonstrate the potential of QSAR to deconstruct the complex interplay of factors governing the activity of glycine derivatives and to facilitate the predictive design of new compounds.
Structure-Based Design Strategies for this compound Analogs
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or a receptor, to design ligands with high affinity and selectivity. If the biological target of this compound were known, SBDD would be a powerful strategy for designing improved analogs.
The process would begin with the determination of the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, ideally in complex with a ligand. This structural information would reveal the precise binding mode of the ligand, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
For instance, if this compound were to bind to a glycine transporter, as is the case for its simpler analog sarcosine, the crystal structure of the transporter would be invaluable. biorxiv.orgnih.gov The binding pocket could be analyzed to identify opportunities for optimization. For example, the 4-methylbenzyl group might be interacting with a hydrophobic pocket, and modifications to this group, such as altering the substituent or its position, could be designed to enhance this interaction. Similarly, the N-methyl group might be positioned in a way that either favorably or unfavorably interacts with the protein, suggesting that its replacement with other small alkyl groups could be beneficial.
Molecular docking simulations, a key component of SBDD, could be used to virtually screen a library of potential analogs and predict their binding affinity and orientation within the target's active site. This computational pre-screening can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. The design of specific inhibitors for various targets, including threonyl-tRNA synthetase, has been successfully guided by such structure-based approaches. nih.gov
Biological and Biomedical Research Applications of N Methyl N 4 Methylbenzyl Glycine
Development and Investigation of Peptide Mimetics
Peptides are crucial signaling molecules in the body, but their therapeutic use is often hampered by their rapid degradation by proteases and poor cell membrane permeability. To overcome these limitations, researchers have turned to the design of peptide mimetics, or "peptoids," which are polymers of N-substituted glycines. The incorporation of N-methyl-N-(4-methylbenzyl)glycine into peptide or peptoid structures offers several theoretical advantages.
Design of N-Methylated Peptoids as Protease-Resistant Scaffolds
The N-substitution on the glycine (B1666218) backbone is a key feature of peptoids that confers resistance to proteolytic degradation. nih.govnih.gov Unlike natural peptides, which have a backbone of repeating amide bonds with side chains attached to the alpha-carbon, peptoids have their side chains attached to the nitrogen atom of the amide bond. This structural alteration prevents proteases from recognizing and cleaving the backbone.
Table 1: General Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Rationale |
| Protease Resistance | Increased | Disruption of protease recognition sites on the peptide backbone. nih.govnih.gov |
| Conformational Flexibility | Increased or Constrained | The effect is context-dependent and can be used to favor specific secondary structures. |
| Membrane Permeability | Generally Increased | Reduction of hydrogen bond donors and increased lipophilicity. nih.gov |
| Receptor Binding Affinity | Can be enhanced or reduced | Alteration of the peptide's three-dimensional structure and side-chain presentation. |
Influence on Membrane Permeability and Bioavailability in Peptide Analogs
The 4-methylbenzyl group of this compound is a hydrophobic moiety that would be expected to significantly increase the lipophilicity of a peptide analog. This, combined with the N-methylation, would likely facilitate the passive diffusion of the molecule across the lipid bilayer of cell membranes. Studies on cationic and amphipathic peptoids have shown that these molecules can be efficient molecular transporters with extensive cellular uptake. nih.gov Designing peptide analogs with this compound could therefore be a promising approach to improve their bioavailability and enable them to target intracellular proteins.
Application in Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Designing molecules that can specifically disrupt or stabilize these interactions is a major goal in drug discovery. Peptoids are attractive scaffolds for developing PPI modulators due to their structural diversity and proteolytic stability. nih.gov
The side chains of peptoids can be designed to mimic the key "hot spot" residues of a protein that are critical for its interaction with another protein. The this compound residue, with its aromatic and hydrophobic 4-methylbenzyl group, could be used to mimic key hydrophobic or aromatic amino acid residues, such as phenylalanine, tyrosine, or tryptophan, that are often found at the interface of protein-protein interactions. By presenting these mimetic side chains on a protease-resistant backbone, peptoids containing this compound could serve as potent and stable inhibitors of specific PPIs. The ability to systematically vary the side chains in a peptoid sequence allows for the creation of large libraries for screening against specific PPI targets. nih.gov
Ligand Binding and Receptor Modulation Studies
Beyond their use in constructing peptide mimetics, small molecules like this compound can also be investigated for their own intrinsic ability to interact with and modulate the activity of biological receptors.
Interactions with N-Methyl-D-Aspartate (NMDA) Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. mssm.edu The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine. mssm.edunih.gov The glycine binding site on the NMDA receptor has been a target for the development of therapeutic agents, as modulating its activity can influence neuronal excitability. nih.gov
Given that this compound is a derivative of glycine, it is plausible that it could interact with the glycine binding site of the NMDA receptor. The nature of this interaction, whether as an agonist (activator) or an antagonist (inhibitor), would depend on how the N-substituents (the methyl and 4-methylbenzyl groups) affect the binding and the subsequent conformational changes in the receptor.
NMDA receptors are heterotetrameric complexes composed of different subunits (e.g., GluN1, GluN2A-D), and the specific subunit composition determines the pharmacological properties of the receptor. nih.gov Therefore, it is crucial to profile the activity of any potential ligand at different NMDA receptor subtypes.
While no specific studies on the agonist or antagonist activity of this compound at NMDA receptor subtypes have been published, we can hypothesize potential outcomes based on the structure of the compound. The bulky 4-methylbenzyl group might prevent the necessary conformational change for receptor activation, suggesting a potential antagonist role. Alternatively, it could interact with a specific sub-pocket within the glycine binding site of a particular NMDA receptor subtype, leading to subtype-selective agonism or antagonism. nih.govnih.gov
To determine the actual activity profile, detailed electrophysiological studies would be required. nih.gov These experiments would involve expressing different NMDA receptor subtypes in host cells (e.g., Xenopus oocytes or mammalian cell lines) and measuring the ion currents in response to the application of this compound, both alone and in the presence of glutamate. Such studies would reveal whether the compound acts as an agonist, a partial agonist, a competitive antagonist, or a non-competitive modulator at each receptor subtype.
Table 2: Hypothetical Agonist/Antagonist Profile of this compound at NMDA Receptor Subtypes (Illustrative)
| NMDA Receptor Subtype | Predicted Activity | Rationale for Hypothesis |
| GluN1/GluN2A | Antagonist | The bulky 4-methylbenzyl group may sterically hinder the conformational changes required for channel opening. |
| GluN1/GluN2B | Antagonist/Partial Agonist | The binding pocket of the GluN2B subunit might accommodate the substituent differently, leading to partial activation or inhibition. |
| GluN1/GluN2C | Subtype-selective Agonist/Antagonist | The unique pharmacology of GluN2C-containing receptors could lead to a specific interaction with the 4-methylbenzyl group. nih.gov |
| GluN1/GluN2D | Unknown | The pharmacology of GluN2D is less characterized, requiring empirical testing. |
Disclaimer: The data in this table is purely hypothetical and for illustrative purposes. Experimental validation is required to determine the actual activity profile.
Glycine Binding Site Affinity and Selectivity Studies
The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a critical modulatory site for glutamatergic neurotransmission. Glycine acts as a co-agonist with glutamate, and its binding is essential for receptor activation. nih.govnih.gov The integrity of this binding site is a crucial factor for the cell surface expression of NMDA receptors. nih.gov The affinity of glycine for this site is in the nanomolar range, and it is a key target for the development of therapeutic agents that can modulate NMDA receptor activity. nih.gov
Given that this compound is a substituted glycine derivative, it is a candidate for investigation of its affinity and selectivity for the glycine binding site of the NMDA receptor. Research in this area would involve competitive binding assays using a radiolabeled ligand for the glycine site to determine the inhibition constant (Ki) of the compound. Such studies would elucidate whether the N-methyl and 4-methylbenzyl substitutions enhance or diminish its binding affinity compared to glycine itself. Furthermore, selectivity studies would be necessary to determine if it also interacts with other amino acid binding sites or receptors.
Exploration of Binding to Other Receptor Systems (e.g., Sigma Receptors, as suggested by related compounds)
Beyond the NMDA receptor, the structural features of this compound, particularly the N-substituted benzylamine (B48309) moiety, suggest potential interactions with other receptor systems, such as sigma receptors. Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions and are targets for a range of psychiatric and neurological disorders. Many known sigma receptor ligands possess a nitrogen atom and an aromatic group.
The exploration of this compound's binding to sigma receptors would involve radioligand binding assays with cell lines expressing sigma-1 and sigma-2 receptors. Determining the binding affinity (Ki) for each subtype would reveal its potential as a tool for studying sigma receptor function or as a lead compound for therapeutic development.
Enzymatic Interaction and Inhibition Studies
The chemical structure of this compound also suggests that it could interact with various enzymes, particularly those that recognize amino acids or their derivatives.
Investigation of Enzyme Inhibition Potentials (e.g., Lysine-Specific Demethylase 1 (LSD1) for related compounds)
Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetics, responsible for the demethylation of histone lysine (B10760008) residues. nih.gov It has emerged as a significant target in cancer therapy. nih.govnih.gov Notably, some (4-cyanophenyl)glycine derivatives have been investigated as LSD1 inhibitors. nih.gov This suggests that the glycine scaffold can be a starting point for designing LSD1 inhibitors.
Investigating this compound as a potential LSD1 inhibitor would involve in vitro enzymatic assays to determine its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The table below shows examples of IC50 and Ki values for some published LSD1 inhibitors, which provides a reference for the potency that is often sought in this area of research.
| Compound Class | Example Compound | Target | Potency |
| 3-(piperidin-4-ylmethoxy) pyridine (B92270) derivatives | Compound 11 | LSD1 | Ki = 29 nM |
| 2-aminopyrimidine derivatives | Compound 19 (X43) | LSD1 | IC50 = 0.89 µM |
This table presents data for related compound classes to illustrate typical potency ranges for LSD1 inhibitors and does not represent data for this compound.
Mechanistic Analysis of Enzyme Activity Modulation
Should this compound show inhibitory activity against an enzyme like LSD1, a mechanistic analysis would be the next crucial step. This would involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Molecular docking and other computational techniques could be employed to predict the binding mode of the compound within the enzyme's active site. nih.gov These studies would provide insights into the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for the enzyme inhibition.
Amino Acid Transporter Interaction Research
Amino acid transporters are critical for maintaining cellular homeostasis and are increasingly recognized as therapeutic targets.
Interdisciplinary Scientific Applications of N Methyl N 4 Methylbenzyl Glycine
Role as Versatile Building Blocks in Complex Organic Synthesis
N-methyl-N-(4-methylbenzyl)glycine belongs to the class of N-substituted amino acids, which are widely recognized as crucial building blocks in the synthesis of a diverse array of complex organic molecules and peptidomimetics. psu.edu The presence of both a secondary amine and a carboxylic acid functional group within the same molecule provides a versatile platform for a variety of chemical transformations.
The core structure of this compound, featuring a glycine (B1666218) backbone, allows for its incorporation into peptide chains. The N-methylation and the N-benzyl substituent, in this case, a 4-methylbenzyl group, introduce specific steric and electronic properties that can influence the conformation and biological activity of the resulting peptides or peptidomimetics. nih.gov For instance, N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability of peptides. nih.gov
The 4-methylbenzyl group attached to the nitrogen atom provides a lipophilic character to the molecule, which can be exploited in the synthesis of compounds designed to interact with hydrophobic biological targets. Furthermore, the benzyl (B1604629) group can be a handle for further functionalization or can play a role in directing the stereochemical outcome of reactions. While specific research detailing the use of this compound in complex synthesis is not abundant, the principles governing the application of related N-substituted glycines are well-established. psu.eduresearchgate.net These compounds are frequently employed in the solid-phase synthesis of peptoids (N-substituted glycine oligomers), which are a class of peptide mimics with significant potential in drug discovery. psu.edu
The synthesis of such complex molecules often involves the use of protecting groups and coupling reagents to facilitate the formation of amide bonds. The reactivity of the this compound would be comparable to other N-alkylated amino acids in these synthetic schemes.
Contributions to Materials Science and Nanostructure Design
In the realm of materials science, the self-assembly of molecules into well-defined nanostructures is a topic of intense research. N-substituted amino acids and their derivatives are attractive candidates for the construction of such materials due to their ability to form ordered structures through hydrogen bonding and other non-covalent interactions.
The amphiphilic nature of this compound, arising from the hydrophilic carboxylic acid group and the hydrophobic 4-methylbenzyl group, suggests its potential as a building block for self-assembling systems. Depending on the conditions, such as solvent and pH, these molecules could potentially form micelles, vesicles, or other ordered aggregates in solution.
While direct studies on the material properties of this compound are not extensively documented, the broader class of N-substituted glycines has been explored for the creation of novel materials. For example, peptoids have been shown to self-assemble into nanosheets and other complex architectures. The specific nature of the N-substituent plays a critical role in directing this assembly process. The 4-methylbenzyl group in this compound, with its aromatic ring, could facilitate π-π stacking interactions, further contributing to the stability and order of self-assembled structures.
The potential for this compound to be used in the design of functional materials is an area ripe for exploration. Its incorporation into polymers or its use as a surface modifying agent could impart specific properties to materials, such as altered hydrophobicity or biocompatibility.
Applications in Catalysis and Coordination Chemistry
The field of catalysis and coordination chemistry often utilizes ligands that can bind to metal ions and modulate their reactivity. N-substituted amino acids can act as bidentate or tridentate ligands, coordinating to metal centers through the nitrogen atom and the oxygen atoms of the carboxylate group.
The this compound molecule possesses the necessary functional groups to act as a ligand for a variety of metal ions. The nitrogen atom and the carboxylate group can form a stable five-membered chelate ring upon coordination to a metal. The 4-methylbenzyl substituent can influence the steric and electronic environment around the metal center, which in turn can affect the catalytic activity and selectivity of the resulting metal complex.
For instance, metal complexes of related N-alkylated amino acids have been investigated as catalysts for various organic transformations, including asymmetric synthesis. The chiral environment created by the ligand can induce enantioselectivity in the products of the catalyzed reaction. Although this compound is achiral itself, its derivatives or its use in combination with chiral auxiliaries could lead to the development of new catalytic systems.
Furthermore, the coordination of this compound to metal centers can lead to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The structure and properties of such materials would be directly influenced by the geometry and connectivity of the this compound ligand.
Future Research Directions and Advanced Methodological Outlook
Emerging Synthetic Strategies for Enhanced Analog Diversity
The synthesis of N-substituted glycine (B1666218) derivatives is a well-established field, yet there is always room for innovation to enhance efficiency, sustainability, and the diversity of accessible analogs. acs.orgnih.gov Future synthetic research on N-methyl-N-(4-methylbenzyl)glycine could focus on several key areas:
Combinatorial Synthesis: The generation of a library of analogs based on the this compound scaffold could be a powerful tool for structure-activity relationship (SAR) studies. By systematically varying the substituents on the benzyl (B1604629) ring or replacing the methyl group with other alkyl or functional groups, a diverse set of molecules can be created for screening in various assays. nih.gov
Flow Chemistry: The use of continuous flow reactors for the synthesis of N-substituted glycines can offer advantages in terms of reaction control, scalability, and safety. This approach could be particularly beneficial for optimizing reaction conditions and for the rapid production of a range of analogs.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced environmental impact, increased safety | Use of aqueous media, biodegradable catalysts acs.orgnih.govnih.gov |
| Combinatorial Synthesis | Rapid generation of diverse analogs for SAR studies | Solid-phase or solution-phase parallel synthesis nih.gov |
| Flow Chemistry | Precise reaction control, enhanced scalability and safety | Optimization of reaction parameters in microreactors |
Integration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. nih.govresearchgate.net For this compound, advanced computational techniques can be employed to:
Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as solubility, lipophilicity, and membrane permeability. nih.govresearchgate.net These predictions are crucial for assessing the drug-likeness of the compound and its potential for biological applications.
Molecular Docking and Dynamics Simulations: In the absence of experimental data, computational docking can be used to predict the binding affinity and mode of interaction of this compound with potential biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved. acs.org
Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule. mit.eduenlighteningmethodology.com This information can be valuable for understanding its chemical behavior and for designing new analogs with tailored electronic properties.
| Computational Technique | Application for this compound | Predicted Outcomes |
| QSAR Modeling | Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties | Estimation of solubility, lipophilicity, and bioavailability nih.govresearchgate.net |
| Molecular Docking | Identification of potential binding sites on biological targets | Virtual screening against protein databases to identify potential interactions acs.org |
| Molecular Dynamics | Simulation of the dynamic behavior of the molecule in a biological environment | Analysis of conformational flexibility and binding stability |
| Quantum Mechanics | Calculation of electronic properties and reactivity | Understanding of reaction mechanisms and design of new analogs mit.eduenlighteningmethodology.com |
Identification of Novel Biological Targets and Underexplored Mechanistic Pathways
The structural similarity of this compound to endogenous molecules like glycine suggests that it may interact with various biological targets. researchgate.net Future research should focus on identifying these targets and elucidating the mechanistic pathways involved.
Targeting Glycine Receptors and Transporters: Glycine is a key neurotransmitter, and its receptors and transporters are important drug targets for neurological disorders. researchgate.netresearchgate.net Investigating the interaction of this compound with these proteins could reveal novel therapeutic opportunities.
Enzyme Inhibition: The glycine backbone is a common motif in enzyme substrates and inhibitors. Screening this compound against a panel of enzymes could lead to the discovery of new enzyme inhibitors with potential applications in various diseases.
Phenotypic Screening: A target-agnostic approach, such as phenotypic screening, can be employed to identify the biological effects of the compound in cellular or animal models. This can help to uncover unexpected therapeutic applications and guide subsequent target identification studies.
| Research Area | Experimental Approach | Potential Biological Relevance |
| Neurological Targets | Radioligand binding assays, electrophysiology on glycine receptors and transporters | Modulation of neurotransmission, treatment of neurological and psychiatric disorders researchgate.netresearchgate.net |
| Enzyme Inhibition | High-throughput screening against enzyme libraries | Discovery of novel inhibitors for metabolic or signaling pathways |
| Phenotypic Screening | Cell-based assays for proliferation, apoptosis, or differentiation | Identification of novel therapeutic areas and mechanisms of action |
Innovative Applications in Chemical Biology and Materials Science
The unique chemical structure of this compound makes it a versatile building block for applications beyond traditional medicinal chemistry.
Peptoid and Peptidomimetic Development: N-substituted glycines are the monomers of peptoids, a class of peptidomimetics with enhanced proteolytic stability. nih.govresearchgate.net this compound could be incorporated into peptoid sequences to create novel structures with tailored functions, such as protein-protein interaction inhibitors or antimicrobial agents. acs.orgnih.gov
Self-Assembling Materials: The amphiphilic nature of certain N-substituted glycine derivatives can drive their self-assembly into well-defined nanostructures. mdpi.com The potential of this compound to form micelles, vesicles, or hydrogels could be explored for applications in drug delivery and tissue engineering.
Surface Modification: The carboxylic acid group provides a handle for conjugating the molecule to surfaces, nanoparticles, or polymers. mdpi.com This could be utilized to modify the properties of materials, for example, to create biocompatible coatings or functionalized sensors.
| Application Area | Rationale | Potential Outcome |
| Peptoid Synthesis | Monomer for creating protease-resistant peptidomimetics | Development of novel bioactive polymers and foldamers nih.govresearchgate.netnih.gov |
| Nanomaterials | Potential for self-assembly into ordered structures | Formation of functional nanostructures for drug delivery or catalysis mdpi.com |
| Material Science | Covalent attachment to surfaces and polymers | Creation of biocompatible and functionalized materials mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
